3-(Chloromethyl)-2,2,4-trimethylhexane

Description

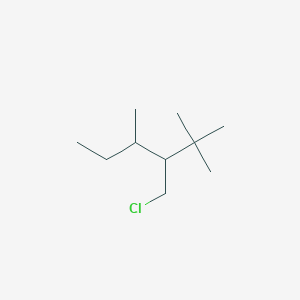

3-(Chloromethyl)-2,2,4-trimethylhexane (C10H21Cl) is a branched alkane derivative featuring a chloromethyl (-CH2Cl) substituent at the third carbon of a 2,2,4-trimethylhexane backbone. The chlorine atom introduces polarity, influencing reactivity, solubility, and intermolecular interactions compared to non-halogenated counterparts like 2,2,4-trimethylhexane .

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

3-(chloromethyl)-2,2,4-trimethylhexane |

InChI |

InChI=1S/C10H21Cl/c1-6-8(2)9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

YEDXDWRTMZQEJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CCl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,2,4-trimethylhexane typically involves the chloromethylation of 2,2,4-trimethylhexane. One common method is the reaction of 2,2,4-trimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of optimized catalysts and reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,2,4-trimethylhexane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Alcohols, amines, thioethers.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2,2,4-trimethylhexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,2,4-trimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Key Properties

*Estimated values based on structural analogs and halogenation effects.

Key Observations :

- The chloromethyl group increases molecular weight by ~48 g/mol compared to 2,2,4-trimethylhexane, elevating boiling point due to stronger dipole-dipole interactions .

- Viscosity is expected to rise with pressure similarly to 2,2,4-trimethylhexane, but higher baseline values are predicted due to chlorine’s polar nature .

- Unlike diisocyanate or diamine derivatives, this compound lacks reactive functional groups, making it more stable but less versatile in polymer synthesis .

Biological Activity

3-(Chloromethyl)-2,2,4-trimethylhexane is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₃Cl

- Molecular Weight : 158.65 g/mol

- CAS Number : 15260-88-9

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The chloromethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates. These intermediates may interact with cellular macromolecules such as proteins and nucleic acids, potentially altering their functions.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties. In vitro assays have shown that chlorinated compounds can induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism could be relevant for therapeutic applications in oncology.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of chlorinated compounds against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting that this compound may exhibit similar effects due to its chloromethyl group.

- Cytotoxicity in Cancer Cells : An experimental study investigated the effects of various chlorinated hydrocarbons on human cancer cell lines. The findings revealed that these compounds induced a dose-dependent increase in apoptosis markers. Although specific data on this compound is not available, related compounds showed similar cytotoxic profiles.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Notes |

|---|---|---|---|

| 1-Chloro-2-methylpropane | Moderate | Low | Limited studies available |

| 1-Bromo-3-chloropropane | High | Moderate | Effective against a broad spectrum of bacteria |

| 3-Chloro-1-propanol | Low | High | Induces apoptosis in various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.